(1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazol-2-yl)methanol
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Overview
Description
(1-sec-Butyl-5-chloro-1H-benzoimidazol-2-yl)methanol is a chemical compound with the molecular formula C12H15ClN2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-sec-Butyl-5-chloro-1H-benzoimidazol-2-yl)methanol typically involves the reaction of 5-chloro-1H-benzoimidazole with sec-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(1-sec-Butyl-5-chloro-1H-benzoimidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
(1-sec-Butyl-5-chloro-1H-benzoimidazol-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of (1-sec-Butyl-5-chloro-1H-benzoimidazol-2-yl)methanol involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (1-Butyl-5-chloro-1H-benzoimidazol-2-yl)methanol
- (1-sec-Butyl-5-chloro-1H-benzoimidazol-2-yl)ethanol
Uniqueness
(1-sec-Butyl-5-chloro-1H-benzoimidazol-2-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C12H15ClN2O |
---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
(1-butan-2-yl-5-chlorobenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C12H15ClN2O/c1-3-8(2)15-11-5-4-9(13)6-10(11)14-12(15)7-16/h4-6,8,16H,3,7H2,1-2H3 |
InChI Key |
MSOBEGNXFSPWDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C2=C(C=C(C=C2)Cl)N=C1CO |
Origin of Product |
United States |
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